Histamine Dihydrochloride

Beschreibung

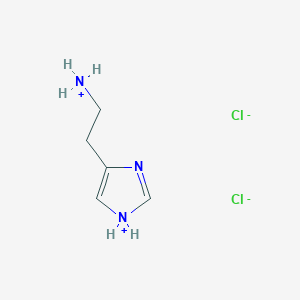

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMYIBUHIPZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058767 | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-92-8 | |

| Record name | Histamine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-ethanamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3POA0Q644U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Histamine Dihydrochloride in Cancer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: To elucidate the multifaceted mechanism of action of histamine (B1213489) dihydrochloride (B599025) (HDC) as an immunomodulatory agent in cancer therapy, with a primary focus on its role in mitigating immunosuppression and enhancing the efficacy of cytotoxic immune cells.

Executive Summary

Histamine dihydrochloride (HDC), a stable salt of histamine, has emerged as a significant immunotherapeutic agent, particularly in the management of Acute Myeloid Leukemia (AML). Its primary mechanism of action does not involve direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment to favor a robust anti-tumor immune response. HDC's core function is to protect cytotoxic lymphocytes, such as Natural Killer (NK) cells and T cells, from the suppressive effects of reactive oxygen species (ROS) generated by myeloid cells. This is achieved primarily through the inhibition of the NADPH oxidase 2 (NOX2) enzyme complex on myeloid-derived suppressor cells (MDSCs) and monocytes/macrophages. By neutralizing this key immunosuppressive pathway, HDC restores and enhances the tumor-killing capacity of NK and T cells, especially when used in combination with cytokines like Interleukin-2 (IL-2). This guide provides a detailed examination of the signaling pathways, cellular interactions, and clinical implications of HDC in cancer therapy.

The Core Mechanism: Counteracting Oxidative Stress

The tumor microenvironment is often characterized by chronic inflammation and the accumulation of immunosuppressive cells, notably MDSCs. These cells impede the function of anti-tumor immune cells through various mechanisms, with the production of ROS being a pivotal one.[1][2]

The Role of NADPH Oxidase 2 (NOX2)

MDSCs and other myeloid cells (monocytes, macrophages) utilize the NOX2 enzyme complex to produce superoxide (B77818) anions (O₂⁻) in a process known as respiratory burst.[3][4] This superoxide is then converted into other ROS, such as hydrogen peroxide (H₂O₂). These ROS create a highly suppressive microenvironment that directly impairs the function of NK and T cells by:

-

Reducing the expression of activating receptors.

-

Inhibiting cytokine-mediated activation.[5]

Histamine's Intervention via the H₂ Receptor

This compound exerts its protective effects by targeting myeloid cells. The mechanism unfolds as follows:

-

Binding: Histamine binds to Histamine H₂ receptors (H₂R) expressed on the surface of myeloid cells, including MDSCs and leukemic cells in monocytic forms of AML.[7][8][9]

-

Signaling Cascade: This binding event activates a Gs protein-coupled signaling pathway, leading to the activation of adenylate cyclase.[10]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

NOX2 Inhibition: The elevation of intracellular cAMP levels inhibits the assembly and activation of the NOX2 enzyme complex.[11]

-

ROS Reduction: Consequently, the production and release of immunosuppressive ROS by these myeloid cells are significantly reduced.[1][5]

This targeted inhibition of an immune checkpoint allows cytotoxic lymphocytes to function effectively, even in the presence of suppressive myeloid cells.[12]

Caption: HDC signaling pathway in myeloid cells to inhibit ROS production.

Synergistic Action with Interleukin-2 (IL-2)

HDC is most effective when administered with low-dose IL-2, a cytokine that promotes the activation and proliferation of NK and T cells.[5][13][14] This combination, known as Ceplene, creates a powerful "push-pull" effect:

-

IL-2 ("The Push"): Stimulates and activates the cytotoxic machinery of NK and T cells.[15]

-

HDC ("The Pull"): Removes the suppressive barrier (ROS) that would otherwise render the IL-2 stimulation ineffective.[6][9]

By protecting lymphocytes from oxidative stress, HDC allows them to respond fully to the IL-2 signal, leading to enhanced anti-tumor cytotoxicity and improved clinical outcomes.[5]

Caption: Synergistic interaction between HDC and IL-2 in cancer immunotherapy.

Impact on Myeloid Cell Differentiation and Proliferation

Beyond inhibiting ROS production, HDC has direct effects on myeloid cells themselves.

-

Promotes Maturation: In monocytic AML, where leukemic cells express H₂R and NOX2, HDC has been shown to promote the differentiation and maturation of malignant cells.[8][16] This can lead to reduced leukemic cell proliferation.[8]

-

Reduces MDSC Accumulation: In vivo studies have shown that HDC treatment can reduce the accumulation of MDSCs within the tumor.[1][2] This effect contributes to a less immunosuppressive tumor microenvironment.

-

Targets Monocytic MDSCs: Clinical data from the Re:Mission trial (NCT01347996) showed that treatment with HDC/IL-2 reduced peripheral CD14+HLA-DR-/low monocytic MDSCs (M-MDSCs), and this reduction was associated with a favorable clinical outcome in AML patients.[1][2]

Clinical Data and Efficacy

The combination of HDC and IL-2 has been most extensively studied as a maintenance therapy for AML patients in first complete remission (CR1).

Key Clinical Trial Findings

A pivotal Phase III trial (NCT00003991) involving 320 AML patients demonstrated the clinical benefit of HDC/IL-2.

| Metric | HDC/IL-2 Group (CR1 Patients, n=261) | Control Group (CR1 Patients, n=261) | p-value | Reference |

| Leukemia-Free Survival (LFS) at 3 years | 40% | 26% | p = 0.01 | [17] |

| Overall LFS (All Patients, n=320) | 34% (at 36 months) | 24% (at 36 months) | p < 0.01 | [17] |

These results indicate that maintenance therapy with HDC/IL-2 significantly reduces the risk of relapse in AML patients who have achieved remission.[17][18]

Detailed Experimental Protocols

Understanding the methodologies used to elucidate HDC's mechanism is critical for research and development.

Protocol: In Vitro ROS Production Assay

Objective: To measure the effect of histamine on ROS production by myeloid cells.

-

Cell Preparation: Isolate human peripheral blood monocytes or use a myeloid cell line (e.g., THP-1).

-

Labeling: Incubate cells with a ROS-sensitive fluorescent probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treatment: Expose the labeled cells to varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) for 30 minutes at 37°C.[19]

-

Stimulation: Activate the NOX2 enzyme using a stimulant like phorbol (B1677699) 12-myristate 13-acetate (PMA) or the fMLF tripeptide.

-

Measurement: Measure the fluorescence intensity over time using a plate reader or flow cytometer. A decrease in fluorescence in HDC-treated cells compared to controls indicates inhibition of ROS production.

Protocol: NK Cell Cytotoxicity Assay

Objective: To determine if HDC can protect NK cell killing activity from suppression by myeloid cells.

-

Effector & Target Cell Prep:

-

Suppressor Cell Co-culture:

-

Culture the NK cells alone, or in the presence of monocytes or MDSCs (the suppressor cells).

-

In parallel conditions, add this compound to the co-cultures of NK cells and suppressor cells.

-

-

Cytotoxicity Assay:

-

Analysis:

-

Measure target cell lysis. For Calcein AM, this is the release of the dye into the supernatant, measured by a fluorometer. For CFSE-labeled targets, lysis is quantified by flow cytometry by adding a viability dye like Propidium Iodide (PI) or 7-AAD.[20] An increase in target cell lysis in the HDC-treated co-culture group demonstrates HDC's protective effect.

-

Caption: Experimental workflow for an NK cell cytotoxicity assay.

Conclusion and Future Directions

This compound's mechanism of action is a prime example of host-centered cancer therapy. By targeting an immunosuppressive checkpoint (NOX2) on myeloid cells, it restores the function of critical anti-tumor lymphocytes. The synergy with IL-2 provides a robust and clinically validated strategy for preventing relapse in AML.

Future research should focus on:

-

Expanding to Other Cancers: Investigating the efficacy of HDC in solid tumors where MDSC infiltration is a known mechanism of immune evasion.[1]

-

Combination with Checkpoint Inhibitors: Exploring the potential synergy between HDC and PD-1/PD-L1 inhibitors, as HDC's reduction of MDSC-mediated suppression could enhance the efficacy of these agents.[1][2]

-

Biomarker Development: Identifying predictive biomarkers beyond MDSC levels to better select patients who are most likely to respond to HDC-based therapies.

References

- 1. Histamine targets myeloid-derived suppressor cells and improves the anti-tumor efficacy of PD-1/PD-L1 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine targets myeloid-derived suppressor cells and improves the anti-tumor efficacy of PD-1/PD-L1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of NADPH Oxidase 2 in Leukocytes [mdpi.com]

- 4. NOX2-dependent regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: inhibiting oxidants and synergising IL-2-mediated immune activation in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine protects T cells and natural killer cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of acute myeloid leukemia, malignant melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Leukemic Properties of Histamine in Monocytic Leukemia: The Role of NOX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. katalogi.uj.edu.pl [katalogi.uj.edu.pl]

- 17. io.nihr.ac.uk [io.nihr.ac.uk]

- 18. CEPLENE - CT 8468 - Version anglaise [has-sante.fr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Histamine reduces susceptibility to natural killer cells via down-regulation of NKG2D ligands on human monocytic leukaemia THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Flow Cytometric Analysis of Natural Killer Cell Lytic Activity in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

Histamine Dihydrochloride (CAS 56-92-8): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) dihydrochloride (B599025), the stable salt form of histamine, is a pleiotropic molecule with a growing body of research supporting its therapeutic and diagnostic applications. While historically known for its role in allergic reactions, recent investigations have unveiled its potent immunomodulatory properties, leading to its exploration in oncology, particularly in the treatment of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core research applications of histamine dihydrochloride, detailing its mechanism of action, relevant clinical trial data, and experimental protocols.

Core Research Applications

Cancer Immunotherapy

This compound has emerged as a promising agent in cancer immunotherapy, primarily in combination with interleukin-2 (B1167480) (IL-2). Its main application is in the maintenance of remission for patients with AML.[1] It is also being investigated in other malignancies such as metastatic melanoma and chronic myelomonocytic leukemia (CMML).[2][3]

Mechanism of Action:

The anti-leukemic effects of this compound are primarily attributed to its ability to counteract the immunosuppressive mechanisms within the tumor microenvironment.[1] Myeloid-derived suppressor cells (MDSCs) and leukemic cells themselves produce reactive oxygen species (ROS) through the NADPH oxidase (NOX2) enzyme. These ROS inhibit the cytotoxic functions of crucial immune effector cells like Natural Killer (NK) cells and T cells, which are essential for eliminating residual cancer cells.

This compound acts as an agonist at histamine H2 receptors expressed on these myeloid cells. This interaction inhibits the activity of NOX2, thereby reducing the production of immunosuppressive ROS. By protecting NK and T cells from oxidative stress, this compound enhances their ability to respond to immunostimulatory cytokines like IL-2, leading to a more effective anti-tumor immune response.[1]

Clinical Efficacy in Acute Myeloid Leukemia (AML):

The efficacy of this compound (brand name Ceplene®) in combination with low-dose IL-2 for AML remission maintenance has been demonstrated in a pivotal Phase III clinical trial (NCT00003991).[4][5]

| Clinical Trial Data: NCT00003991 (AML in First Remission) | |

| Parameter | This compound + IL-2 |

| Number of Patients | 131 |

| Median Age (years) | 56 |

| Leukemia-Free Survival (LFS) at 36 months | 40%[6] |

| Median LFS (months) | 15[1] |

| Key Adverse Events (Grade 3/4) | Thrombocytopenia, Headache, Neutropenia[7] |

Clinical Efficacy in Metastatic Melanoma:

A Phase III study investigated the addition of this compound to an IL-2 regimen in patients with advanced metastatic melanoma.[8]

| Clinical Trial Data: Metastatic Melanoma (ITT-LM Population) | |

| Parameter | This compound + IL-2 |

| Overall Survival | Significantly improved (P = .004)[8] |

| Safety | Well-tolerated, comparable to IL-2 alone[8] |

Clinical Efficacy in Chronic Myelomonocytic Leukemia (CMML):

A Phase I/II clinical trial (NCT03040401) has been conducted to evaluate the safety and efficacy of this compound and low-dose IL-2 in patients with CMML.[9][10]

| Clinical Trial Data: NCT03040401 (CMML) | |

| Study Phase | Phase I/II |

| Intervention | This compound and/or IL-2 |

| Status | Recruiting[10] |

Diagnostic Tool for Bronchial Hyperresponsiveness

This compound is utilized as a bronchoconstrictor agent in the histamine challenge test, a diagnostic procedure to assess airway hyperresponsiveness, a key feature of asthma.[11]

Mechanism of Action:

When inhaled, histamine acts on H1 receptors on airway smooth muscle cells, causing them to contract and leading to a narrowing of the airways (bronchoconstriction). Individuals with asthma exhibit an exaggerated response to lower concentrations of histamine compared to healthy individuals.

Experimental Protocols

AML Remission Maintenance Therapy (Based on NCT00003991)

Objective: To evaluate the efficacy of this compound and IL-2 in prolonging leukemia-free survival in AML patients in remission.

Methodology:

-

Patient Population: Adult patients with AML in their first complete remission.[12]

-

Treatment Arms:

-

Dosing and Administration:

-

Treatment Cycles: The treatment is repeated every 6 weeks for 3 courses, and then every 9 weeks for 7 courses.[12]

-

Endpoint Assessment: Leukemia-free survival is monitored every 3 months for 2.5 years.[12]

Histamine Challenge Test for Asthma Diagnosis

Objective: To assess airway hyperresponsiveness to histamine.

Methodology:

-

Baseline Measurement: Perform baseline spirometry to measure the patient's forced expiratory volume in one second (FEV1).

-

Nebulization: The patient inhales nebulized saline (control), followed by progressively increasing concentrations of this compound.

-

Spirometry Monitoring: After each histamine concentration, FEV1 is measured.

-

Positive Test: A positive test is indicated by a 20% or greater fall in FEV1 from baseline at a specific histamine concentration.

-

Termination: The test is terminated if a positive result is achieved or the maximum histamine concentration is administered without a significant drop in FEV1.

-

Reversal: A bronchodilator is administered at the end of the test to reverse the bronchoconstriction.

In Vitro Assessment of this compound's Effect on ROS Production

Objective: To measure the impact of this compound on reactive oxygen species production by myeloid cells.

Methodology:

-

Cell Culture: Culture myeloid cell lines (e.g., HL-60) or primary myeloid cells.

-

Cell Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFDA).

-

Treatment: Incubate the cells with varying concentrations of this compound.

-

ROS Induction: Stimulate ROS production using a known inducer (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in histamine-treated cells compared to controls indicates inhibition of ROS production.[11]

In Vitro NK Cell Cytotoxicity Assay

Objective: To determine the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells against cancer cells.

Methodology:

-

Cell Preparation:

-

Isolate NK cells from peripheral blood mononuclear cells (PBMCs).

-

Culture a target cancer cell line (e.g., K562) and label them with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

-

Co-culture: Co-culture the labeled target cells with the NK cells at various effector-to-target ratios.

-

Treatment: Include experimental groups where the co-culture is treated with:

-

IL-2 alone

-

This compound alone

-

IL-2 and this compound in combination

-

-

Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).

-

Cytotoxicity Measurement: Measure the release of the fluorescent dye or radioactive isotope from the lysed target cells. An increase in release in the this compound and IL-2 treated group compared to controls indicates enhanced NK cell cytotoxicity.

Signaling Pathways

Histamine exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

Histamine H1 Receptor (Gq-coupled)

Activation of the H1 receptor, which is coupled to a Gq protein, initiates the phospholipase C (PLC) signaling cascade.[13] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to the pro-inflammatory and allergic responses mediated by histamine.

Histamine H2 Receptor (Gs-coupled)

The H2 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[15] This pathway is notably involved in the regulation of gastric acid secretion and the immunomodulatory effects of histamine on myeloid cells.

Histamine H3 Receptor (Gi-coupled)

The H3 receptor is coupled to a Gi protein and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[16] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, providing negative feedback on histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[17]

References

- 1. wam.go.jp [wam.go.jp]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Combined treatment with this compound, interleukin-2 and interferon-alpha in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved leukemia-free survival after postconsolidation immunotherapy with this compound and interleukin-2 in acute myeloid leukemia: results of a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Spotlight on this compound in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Results from a randomized phase III study comparing combined treatment with this compound plus interleukin-2 versus interleukin-2 alone in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Phase I/II, Open-Label, Multicenter Study of the Safety, Efficacy and Immune Response of this compound and Low-dose Interleukin-2 in Chronic Myelomonocytic Leukemia (CMML) - AdisInsight [adisinsight.springer.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 14. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 17. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

Role of histamine dihydrochloride in tumor microenvironment

An In-depth Technical Guide on the Role of Histamine (B1213489) Dihydrochloride (B599025) in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy due to its immunosuppressive nature. A key contributor to this suppression is the accumulation of myeloid-derived suppressor cells (MDSCs), which impair the function of cytotoxic immune cells such as Natural Killer (NK) cells and T cells. Histamine dihydrochloride (HDC), a stable salt of histamine, has emerged as a promising immunomodulatory agent that can counteract this suppression. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the role of HDC in the TME.

HDC's primary mechanism involves the inhibition of NADPH oxidase 2 (NOX2) on MDSCs, which prevents the production of immunosuppressive reactive oxygen species (ROS). This protective effect restores the cytotoxic capabilities of NK cells and T cells, particularly when used in combination with interleukin-2 (B1167480) (IL-2), a potent activator of these immune cells. Clinical trials have demonstrated the efficacy of HDC in combination with IL-2 in improving outcomes for patients with acute myeloid leukemia (AML) and metastatic melanoma. This guide details the signaling pathways involved, presents quantitative clinical trial data in structured tables, and provides step-by-step experimental protocols for assessing the bioactivity of HDC, making it a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Tumor Microenvironment and Immune Suppression

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, blood vessels, and immune cells. Far from being a passive bystander, the TME actively contributes to tumor growth, progression, and metastasis. One of the key hallmarks of the TME is its profound immunosuppressive character, which allows cancer cells to evade immune surveillance and destruction. Various cellular and molecular factors within the TME contribute to this immune-suppressive milieu, including regulatory T cells (Tregs), tumor-associated macrophages (TAMs), and, critically, myeloid-derived suppressor cells (MDSCs). These cells create a hostile environment for effector immune cells, such as cytotoxic T lymphocytes (CTLs) and NK cells, thereby limiting the efficacy of immunotherapies.

This compound: A Novel Immunomodulator

This compound is the hydrochloride salt of histamine, a biogenic amine with pleiotropic effects on various physiological processes, including immune responses.[1] In the context of cancer, HDC has been investigated for its ability to modulate the immune system to enhance anti-tumor responses.[1] It is approved in Europe for the prevention of relapse in patients with Acute Myeloid Leukemia (AML) in combination with low-dose interleukin-2 (IL-2).[2]

Mechanism of Action: Targeting Myeloid-Derived Suppressor Cells

The Role of MDSCs in Tumor-Mediated Immune Evasion

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection.[3] In the TME, MDSCs are potent suppressors of both innate and adaptive immunity.[3] They exert their immunosuppressive functions through various mechanisms, including the depletion of amino acids essential for T cell proliferation (e.g., arginine via arginase-1), the production of inhibitory cytokines, and, most relevant to the action of HDC, the generation of reactive oxygen species (ROS).[4][5]

This compound and the Inhibition of NOX2-Derived Reactive Oxygen Species (ROS)

The primary mechanism by which HDC counteracts MDSC-mediated immunosuppression is through the inhibition of the NADPH oxidase 2 (NOX2) enzyme complex.[3][6] MDSCs produce high levels of ROS, particularly superoxide, via NOX2.[3] These ROS create a state of oxidative stress in the TME that is detrimental to effector immune cells.

Histamine acts as an agonist for the histamine H2 receptor (H2R), which is expressed on the surface of myeloid cells.[7][8] The binding of histamine to H2R initiates a signaling cascade that leads to the inhibition of NOX2 activity and, consequently, a reduction in ROS production by MDSCs.[9][10]

Figure 1: Signaling pathway of this compound in MDSCs.

Protection of Cytotoxic Lymphocytes (NK Cells and T Cells)

By inhibiting ROS production, HDC protects NK cells and T cells from oxidative stress-induced dysfunction and apoptosis.[9] This allows these cytotoxic lymphocytes to maintain their effector functions, including the recognition and killing of tumor cells. The restoration of NK cell and T cell activity is a critical step in overcoming the immunosuppressive barrier of the TME.

Synergistic Activity with Interleukin-2 (IL-2)

IL-2 Signaling and its Role in Anti-Tumor Immunity

Interleukin-2 is a cytokine that plays a central role in the proliferation and activation of T cells and NK cells.[11] It binds to the IL-2 receptor (IL-2R) on the surface of these cells, triggering intracellular signaling pathways, primarily the JAK-STAT pathway, which leads to gene expression changes that promote cell survival, proliferation, and cytotoxic activity.[12][13]

The Combined Effect of this compound and IL-2

The combination of HDC and IL-2 has been shown to be synergistic in promoting anti-tumor immunity.[9][10] While IL-2 stimulates the activation and proliferation of NK cells and T cells, HDC creates a more favorable microenvironment for these cells to function by mitigating the suppressive effects of MDSCs.[9] This dual approach of simultaneously activating effector cells and disarming suppressor cells has proven to be an effective therapeutic strategy.

Figure 2: Synergistic action of HDC and IL-2.

Preclinical and Clinical Efficacy of this compound

The anti-tumor activity of HDC, particularly in combination with IL-2, has been evaluated in various preclinical models and clinical trials. The most significant clinical data has been generated in acute myeloid leukemia and metastatic melanoma.

Acute Myeloid Leukemia (AML)

A pivotal Phase III clinical trial investigated the efficacy of HDC and IL-2 as post-consolidation therapy in AML patients in complete remission. The study demonstrated a significant improvement in leukemia-free survival (LFS) for patients receiving the combination therapy compared to no treatment.[14][15]

| AML Phase III Trial Outcome | HDC + IL-2 | No Treatment (Control) | Hazard Ratio (95% CI) | p-value | Reference |

| Leukemia-Free Survival (LFS) - All Patients (n=320) | 0.71 | <0.01 | [2][14][15] | ||

| 3-Year LFS - Patients in CR1 (n=261) | 40% | 26% | 0.69 | 0.01 | [14][15] |

Metastatic Melanoma

In a Phase III trial involving patients with advanced metastatic melanoma, the combination of HDC and IL-2 was compared to IL-2 alone. While a trend towards improved overall survival was observed in the overall population, a statistically significant survival benefit was seen in the subgroup of patients with liver metastases.[16][17]

| Metastatic Melanoma Phase III Trial Outcome | HDC + IL-2 | IL-2 Alone | Median Survival | p-value | Reference |

| Overall Survival - All Patients (n=305) | Trend for improvement | 0.125 | [16][17] | ||

| Overall Survival - Patients with Liver Metastases (n=129) | 283 days vs. 154 days | 0.004 | [17][18] |

Experimental Protocols for Assessing the Bioactivity of this compound

NK Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of NK cells (effector cells) to lyse target tumor cells.[19][20]

Materials:

-

Effector cells (e.g., peripheral blood mononuclear cells or purified NK cells)

-

Target cells (e.g., K562 cell line)

-

Chromium-51 (51Cr) as sodium chromate

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

96-well V-bottom plates

-

Triton X-100 (for maximum release control)

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^6 cells/mL in complete medium.

-

Add 50-100 µCi of 51Cr per 1 x 10^6 cells.

-

Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

-

Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.

-

Resuspend the cells at a final concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of labeled target cells into each well of a 96-well V-bottom plate (10,000 cells/well).

-

Prepare serial dilutions of effector cells to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Add 100 µL of the effector cell suspension to the appropriate wells.

-

Controls:

-

Spontaneous release: Target cells with 100 µL of medium only.

-

Maximum release: Target cells with 100 µL of 2% Triton X-100.

-

-

-

Incubation:

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Harvesting and Counting:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

-

Figure 3: Experimental workflow for NK cell cytotoxicity assay.

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay (T Cell Proliferation Assay)

This assay measures the ability of MDSCs to suppress the proliferation of T cells.[4][21]

Materials:

-

MDSCs (isolated from tumor-bearing mice or patient samples)

-

T cells (e.g., from splenocytes or PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

T Cell Labeling:

-

Isolate T cells and resuspend at 1 x 10^7 cells/mL in PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells three times with complete medium.

-

Resuspend the labeled T cells at 1 x 10^6 cells/mL.

-

-

Co-culture Setup:

-

Plate 100 µL of CFSE-labeled T cells into each well of a 96-well round-bottom plate (100,000 cells/well).

-

Add MDSCs at various MDSC-to-T cell ratios (e.g., 1:1, 1:2, 1:4).

-

Add anti-CD3/anti-CD28 antibodies to stimulate T cell proliferation.

-

Controls:

-

Unstimulated T cells (no anti-CD3/CD28).

-

Stimulated T cells without MDSCs.

-

-

-

Incubation:

-

Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) if desired.

-

Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the T cell population. Proliferation is indicated by a stepwise dilution of the CFSE signal.

-

-

Data Analysis:

-

Quantify the percentage of proliferated T cells in each condition.

-

Calculate the percent suppression of T cell proliferation by MDSCs relative to the stimulated T cells without MDSCs control.

-

In Vivo Tumor Model Efficacy Studies

These studies assess the anti-tumor efficacy of HDC, alone or in combination with other agents, in animal models.[6][22]

General Workflow:

-

Tumor Cell Implantation:

-

Tumor cells (e.g., B16 melanoma, EL-4 lymphoma) are implanted subcutaneously or intravenously into syngeneic mice.

-

-

Treatment Administration:

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, HDC alone, IL-2 alone, HDC + IL-2).

-

Treatments are administered according to a predefined schedule and route (e.g., subcutaneous injection).

-

-

Monitoring:

-

Tumor growth is monitored regularly by measuring tumor volume.

-

Animal body weight and overall health are also monitored.

-

-

Endpoint Analysis:

-

At the end of the study, tumors are excised and weighed.

-

Tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration and activation).

-

Survival studies can also be conducted.

-

Conclusion and Future Directions

This compound represents a targeted immunotherapeutic approach that addresses a key mechanism of immune evasion in the tumor microenvironment. By inhibiting NOX2-mediated ROS production by MDSCs, HDC protects and restores the function of cytotoxic NK cells and T cells. The synergistic combination with IL-2 has shown clinical benefit in AML and metastatic melanoma. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development in this promising area of cancer immunotherapy.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from HDC-based therapies. Additionally, exploring novel combinations of HDC with other immunotherapies, such as checkpoint inhibitors, could further enhance anti-tumor immunity and improve clinical outcomes for a broader range of cancer types. The continued investigation into the multifaceted roles of histamine and its receptors in the TME will undoubtedly uncover new therapeutic opportunities.

References

- 1. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]

- 2. Relapse Prevention in Acute Myeloid Leukemia: The Role of Immunotherapy with this compound and Low-Dose Interleukin-2 [mdpi.com]

- 3. Histamine targets myeloid-derived suppressor cells and improves the anti-tumor efficacy of PD-1/PD-L1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mast cell histamine promotes the immunoregulatory activity of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gup.ub.gu.se [gup.ub.gu.se]

- 7. youtube.com [youtube.com]

- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 9. This compound: inhibiting oxidants and synergising IL-2-mediated immune activation in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: inhibiting oxidants and synergising IL-2-mediated immune activation in the tumour microenvironment | Semantic Scholar [semanticscholar.org]

- 11. invivogen.com [invivogen.com]

- 12. IL-2 signalling in T and natural killer (NK) cells associated with their class I-non-restricted killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Improved leukemia-free survival after postconsolidation immunotherapy with this compound and interleukin-2 in acute myeloid leukemia: results of a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Results from a randomized phase III study comparing combined treatment with this compound plus interleukin-2 versus interleukin-2 alone in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 20. revvity.com [revvity.com]

- 21. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

The Role of Histamine Dihydrochloride in the Inhibition of Reactive Oxygen Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine (B1213489) dihydrochloride (B599025) (HDC), a salt of the biogenic amine histamine, has emerged as a significant immunomodulatory agent, particularly in the context of cancer therapy. Its mechanism of action is centrally linked to the inhibition of reactive oxygen species (ROS) production by myeloid cells. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and clinical implications of HDC-mediated ROS inhibition. By acting as an agonist at the histamine H2 receptor (H2R) on myeloid cells, HDC effectively downregulates the activity of NADPH oxidase 2 (NOX2), a key enzyme responsible for the respiratory burst and subsequent release of immunosuppressive ROS. This targeted inhibition shields cytotoxic lymphocytes, such as Natural Killer (NK) cells and T cells, from oxidative stress-induced apoptosis and functional impairment within the tumor microenvironment. The protective effect of HDC potentiates the anti-tumor activity of immunotherapies like interleukin-2 (B1167480) (IL-2), leading to improved clinical outcomes in diseases such as Acute Myeloid Leukemia (AML).

Core Mechanism: Histamine Dihydrochloride and ROS Inhibition

This compound's primary immunomodulatory function in the context of cancer immunotherapy is the suppression of ROS formation by myeloid-derived suppressor cells (MDSCs) and other myeloid cells.[1][2] This process is initiated by the binding of histamine to H2 receptors on the surface of these cells.[3][4]

Signaling Pathway for HDC-Mediated ROS Inhibition

The binding of HDC to the H2R, a G-protein coupled receptor, triggers a downstream signaling cascade that ultimately inhibits the assembly and activation of the NADPH oxidase 2 (NOX2) enzyme complex.[3][5] NOX2 is a multi-subunit enzyme responsible for the "respiratory burst," a rapid release of superoxide (B77818) anions (O₂⁻) which are then converted to other ROS, including hydrogen peroxide (H₂O₂).[5] By preventing the activation of NOX2, HDC effectively curtails the production of these immunosuppressive molecules.[1][3]

References

- 1. revvity.com [revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Histamine Promotes the Development of Monocyte-Derived Dendritic Cells and Reduces Tumor Growth by Targeting the Myeloid NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Histamine Dihydrochloride: An In-depth Technical Guide to its Function as a Histamine Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489) dihydrochloride (B599025), the salt form of the endogenous biogenic amine histamine, serves as a non-selective agonist for all four histamine receptor subtypes (H1, H2, H3, and H4). This property makes it an indispensable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the histaminergic system. This technical guide provides a comprehensive overview of histamine dihydrochloride's chemical properties, its interaction with histamine receptors, the associated signaling pathways, and detailed protocols for its experimental use.

Introduction to this compound

This compound (C₅H₉N₃·2HCl) is a stable, water-soluble salt of histamine.[1][2] In research settings, it is preferred over histamine base due to its stability and ease of handling. As an agonist, it mimics the action of endogenous histamine, binding to and activating histamine receptors, thereby initiating downstream intracellular signaling cascades.[1] Its non-selective nature allows for the broad study of the histaminergic system, while its effects can be dissected through the use of subtype-selective antagonists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 56-92-8 | [1] |

| Molecular Formula | C₅H₁₁Cl₂N₃ | [3] |

| Molecular Weight | 184.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | [1][2] |

| Storage | Desiccate at room temperature or store at 2-8°C | [1][5] |

Interaction with Histamine Receptors: Quantitative Data

This compound activates all four G protein-coupled histamine receptors (GPCRs). The affinity (Ki) and potency (EC50) of histamine at each human receptor subtype are crucial parameters for designing and interpreting experiments. Table 2 summarizes these values from various studies. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Assay Type | Reference(s) |

| H1 Receptor | ~1 µM | 47 nM - 10 µM | Calcium Flux / Inositol (B14025) Phosphate Accumulation | [6] |

| H2 Receptor | ~1-5 µM | 2.1 µM | cAMP Accumulation | [7] |

| H3 Receptor | 8 nM | 24 nM | GTPγS Binding / cAMP Inhibition | [7] |

| H4 Receptor | 3.8 - 50 nM | 13 nM | cAMP Inhibition / Calcium Mobilization | [7] |

Histamine Receptor Signaling Pathways

The activation of each histamine receptor subtype by this compound initiates distinct intracellular signaling cascades.

H1 Receptor Signaling

The H1 receptor primarily couples to Gαq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

H2 Receptor Signaling

The H2 receptor is coupled to Gαs proteins. Agonist binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

H3 Receptor Signaling

The H3 receptor couples to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate the activity of N-type voltage-gated calcium channels.

H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, H4 receptor activation can mobilize intracellular calcium and activate the MAPK pathway, playing a significant role in immune cell chemotaxis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line or tissue being used.

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing the activity of this compound at a specific histamine receptor subtype.

References

- 1. This compound | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 2. Histamine | Non-selective histamine receptor Agonist | Hello Bio [hellobio.com]

- 3. This compound | C5H11Cl2N3 | CID 5818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 56-92-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 56-92-8 CAS | this compound | Amines & Amine Salts | Article No. 04063 [lobachemie.com]

Synthesis of High-Purity Histamine Dihydrochloride from L-Histidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity histamine (B1213489) dihydrochloride (B599025) from L-histidine. The document details the core chemical transformation, purification strategies, and analytical methods for quality control, tailored for professionals in research and drug development.

Introduction

Histamine, a crucial biogenic amine, plays a significant role in various physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2][3] Its dihydrochloride salt is a stable and commonly used form in pharmaceutical preparations and research. The synthesis of high-purity histamine dihydrochloride is paramount to ensure safety and efficacy in its applications. The primary route for this synthesis involves the decarboxylation of the amino acid L-histidine.[4][5] This guide explores a robust non-enzymatic method for this conversion, focusing on achieving a final product with minimal impurities, suitable for pharmaceutical use. A purity benchmark for pharmaceutical-grade this compound is often considered to have less than 0.8% L-histidine HCl monohydrate, 0.1% of any individual chromatographic impurity, and a total impurity profile of less than 2%.[4]

Synthesis Pathway: Decarboxylation of L-Histidine

The core of the synthesis is the decarboxylation of L-histidine to yield histamine. This reaction involves the removal of a carboxyl group from L-histidine, typically at elevated temperatures and in the presence of a suitable catalyst and solvent system.

A widely adopted approach is the non-enzymatic decarboxylation of L-histidine. This method offers advantages in terms of scalability and control over reaction conditions compared to enzymatic processes. The general two-step process involves:

-

Decarboxylation: L-histidine is heated in the presence of a catalyst and a high-boiling point solvent to produce histamine free base.

-

Salt Formation: The resulting histamine free base is then treated with hydrochloric acid to form the stable dihydrochloride salt, which can be isolated and purified.[4][6]

Experimental Protocols

Decarboxylation of L-Histidine

This protocol is based on a method utilizing a mixed solvent system of propylene (B89431) glycol and acetophenone, which has been shown to be effective for large-scale industrial production with good control over the reaction endpoint and impurity profile.[6]

Materials:

-

L-Histidine

-

Propylene Glycol (water content < 0.5 wt%)

-

Acetophenone (water content < 0.2 wt%)

Procedure:

-

To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add propylene glycol and acetophenone in a 2:1 weight ratio (e.g., 400 kg propylene glycol and 200 kg acetophenone).[6]

-

While stirring, add L-histidine to the solvent mixture.[6]

-

Heat the reaction mixture to 100°C and stir for 10 minutes.[6]

-

Slowly increase the temperature to 110-150°C.[7] The reaction is considered complete when the reaction solution becomes clear.[6]

-

Cool the reaction mixture and filter to remove any insoluble materials.

-

The filtrate, containing the histamine free base, is then subjected to reduced pressure distillation to remove the solvents, yielding a viscous substance.[7]

Formation and Purification of this compound

Materials:

-

Viscous residue from decarboxylation

-

Water

-

Concentrated Hydrochloric Acid

-

Methylene (B1212753) Chloride (for trituration)

Procedure:

-

Disperse the viscous residue from the previous step in water.

-

Cool the solution in an ice bath and adjust the pH to 5-6 by the slow addition of concentrated hydrochloric acid.[7]

-

To precipitate the product and remove impurities, the solution containing the histamine free base can be triturated with methylene chloride.[4][8] The resulting precipitate is filtered and washed.

-

The filtered product is then treated with hydrochloric acid in isopropanol to precipitate a crude histamine monohydrochloride salt.[4][8] This intermediate salt formation aids in purification.

-

The crude monohydrochloride salt is then treated again with a hydrochloric acid/isopropanol solution to form this compound.[8]

-

The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol-water. A typical procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

-

The purified crystals of this compound are then filtered, washed with a cold solvent, and dried in a vacuum oven at 60-65°C overnight.[4][8]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| L-Histidine to Solvent Ratio | 1:3 (w/w) | [6] |

| Propylene Glycol:Acetophenone Ratio | 2:1 (w/w) | [6] |

| Reaction Temperature | 110-150 °C | [7] |

| Crude Yield | 56.6% | [4][8] |

| Purity of Crude Product (HPLC) | 94.4% a/a | [4][8] |

Table 2: Purity Specifications for Pharmaceutical Grade this compound

| Impurity | Specification | Reference |

| L-Histidine HCl Monohydrate | < 0.8% | [4] |

| Individual Chromatographic Impurities | < 0.1% | [4] |

| Total Impurities | < 2% | [4][5] |

Analytical Methods for Purity Assessment

Ensuring the high purity of the final product is critical. A combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying histamine and its impurities.[9][10] A reversed-phase HPLC method with UV detection is often used.[11]

-

Thin-Layer Chromatography (TLC): TLC can be used as a simpler, semi-quantitative method for monitoring the progress of the reaction and for initial purity assessment.[9][12]

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), this technique provides high sensitivity and specificity for the identification and quantification of histamine and its metabolites.[10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive and specific method that can be used for the determination of histamine.[9]

Histamine Signaling Pathways

Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[13] Understanding these pathways is crucial for drug development.

References

- 1. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. US6620942B2 - Synthesis of this compound - Google Patents [patents.google.com]

- 5. allindianpatents.com [allindianpatents.com]

- 6. CN113045500A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Synthesis method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2000039098A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. assaygenie.com [assaygenie.com]

Physicochemical Properties of Histamine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of histamine (B1213489) dihydrochloride (B599025). The information is curated to support research, development, and formulation activities involving this critical biogenic amine. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical methods are also provided, alongside visual representations of relevant biological signaling pathways.

Chemical and Physical Properties

Histamine dihydrochloride is the salt form of histamine, an organic nitrogen compound involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[1] The dihydrochloride salt exhibits distinct physicochemical characteristics crucial for its handling, formulation, and biological activity.

| Property | Value | Reference |

| Chemical Name | 2-(1H-imidazol-5-yl)ethanamine;dihydrochloride | [2] |

| Molecular Formula | C₅H₁₁Cl₂N₃ | [1] |

| Molecular Weight | 184.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 249-252 °C |

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies, as well as for formulation development.

| Solvent | Solubility | Reference |

| Water | 100 mg/mL (543.27 mM) | [1] |

| Methanol | Very soluble | [3] |

| Ethanol | Soluble | [3] |

| DMSO | 100 mg/mL (543.27 mM) | [1] |

Acidity and pKa

The ionization state of histamine is crucial for its receptor binding and physiological activity. Histamine has two basic centers: the aliphatic amino group and the imidazole (B134444) ring nitrogen.[4] The pKa values determine the extent of protonation at physiological pH.

| Ionizable Group | pKa Value | Reference |

| Imidazole Ring Nitrogen | ~5.8 - 6.04 | [4][5] |

| Aliphatic Amino Group | ~9.4 - 9.75 | [4][5] |

At physiological pH (7.35-7.45), the aliphatic amino group (pKa ~9.4) is predominantly protonated, while the imidazole ring (pKa ~5.8) is largely unprotonated, resulting in a singly charged cation.[4]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. It should be stored at 4°C in a sealed container, away from moisture and strong oxidizing agents.[1] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aqueous solutions should be protected from light.[6]

Histamine Signaling Pathways

Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The H₁ and H₂ receptors are particularly well-characterized and are associated with distinct signaling cascades.

Histamine H₁ Receptor Signaling Pathway

The H₁ receptor is coupled to the Gq family of G proteins.[7] Activation of the H₁ receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[8]

Histamine H₂ Receptor Signaling Pathway

The H₂ receptor is coupled to the Gs family of G proteins.[9] Upon activation by histamine, the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9][10]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration.[12]

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[12]

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[13] Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[13]

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (e.g., 1-2°C per minute) near the melting point to ensure accuracy.[14]

-

Observation: Observe the sample through the apparatus's viewing lens.

-

Melting Range Determination: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting).[14] This range represents the melting point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in purified water.[15]

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]

-

Use an electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[15]

-

-

Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To determine the pKa of the imidazole ring, titrate with the standardized NaOH solution. To determine the pKa of the aliphatic amino group, first, acidify the solution with the HCl solution and then titrate with the NaOH solution.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[16]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[16]

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. G protein - Wikipedia [en.wikipedia.org]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Histamine - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. westlab.com [westlab.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 9. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

The Immunomodulatory Effects of Histamine Dihydrochloride on T Cell and NK Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489) dihydrochloride (B599025) (HDC), a salt of the biogenic amine histamine, has emerged as a significant immunomodulatory agent with profound effects on the anti-tumor activity of T lymphocytes and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanisms through which HDC influences the function of these critical immune effector cells. It consolidates key findings on signaling pathways, functional outcomes, and provides detailed experimental protocols for researchers in the field. The information presented herein is intended to serve as a comprehensive resource for understanding and harnessing the therapeutic potential of histamine dihydrochloride in immunotherapy.

Introduction

Histamine, traditionally known for its role in allergic and inflammatory responses, is now recognized as a pivotal regulator of both innate and adaptive immunity.[1] this compound, a stable salt form, is being investigated as a therapeutic agent, particularly in oncology, for its ability to enhance the efficacy of cytokine-based immunotherapies.[2][3] This guide focuses on the intricate interactions of histamine with T cells and NK cells, the primary effector lymphocytes in cell-mediated immunity.

The effects of histamine are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4, each linked to different intracellular signaling cascades.[1] The differential expression of these receptors on immune cells and their activation by histamine can lead to varied and sometimes opposing functional outcomes. A key mechanism of action for HDC in the tumor microenvironment is the inhibition of reactive oxygen species (ROS) production by myeloid cells, which in turn protects T cells and NK cells from oxidative stress-induced suppression and apoptosis.[4][5][6][7]

This document will systematically explore the impact of this compound on T cell and NK cell function, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Effect of this compound on T Cell Function

Histamine exerts a complex and multifaceted influence on T cell biology, affecting their differentiation, cytokine production, and effector functions. These effects are largely dependent on the specific histamine receptor engaged and the T helper (Th) cell subset involved.

T Cell Receptor Signaling and Cytokine Production

Histamine directly modulates T cell responses through its receptors. The H1 receptor is often associated with pro-inflammatory responses and the enhancement of Th1-type immunity, while the H2 receptor is linked to immunosuppressive and Th2-polarizing effects.[8][9] The H4 receptor, predominantly expressed on immune cells, also plays a significant role in T cell modulation.[10][11]

-

H1 Receptor: Activation of the H1 receptor on T cells can enhance Th1 responses, leading to increased production of interferon-gamma (IFN-γ).[8] This signaling is crucial for maximal IFN-γ production and involves the activation of the p38 MAPK pathway.[12] In some contexts, blocking the H1 receptor on tumor-associated macrophages (TAMs) can restore CD8+ T cell anti-tumor immunity by preventing VISTA-mediated T cell suppression.[13]

-

H2 Receptor: The H2 receptor is coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[4] This pathway generally has an inhibitory effect on T cell proliferation and cytokine production, negatively regulating both Th1 and Th2 responses.[8][14] Histamine, via the H2 receptor, can suppress the production of the Th1-polarizing cytokine IL-12 by dendritic cells, thereby indirectly promoting a Th2 phenotype.[15][16][17]

-

H4 Receptor: The H4 receptor is functionally expressed on CD4+ T cells, particularly Th2 cells, and its expression is upregulated by IL-4.[18] Stimulation of the H4 receptor on Th2 cells induces the activation of the transcription factor AP-1 and the production of IL-31, a cytokine associated with pruritus.[18] In the context of cancer, the H4 receptor may contribute to an immunosuppressive tumor microenvironment.[19]

Table 1: Effects of Histamine on T Cell Cytokine Production

| Cell Type | Histamine Receptor | Effect on Cytokine Production | Reference |

| Th1 Cells | H1R | Enhances IFN-γ production | [8][12] |

| Th1 & Th2 Cells | H2R | Negatively regulates both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5, IL-13) cytokine production | [8][9][20] |

| Dendritic Cells | H2R | Decreases IL-12 production, indirectly promoting Th2 polarization | [15][16][17] |

| Dendritic Cells | H2R | Increases IL-10 production | [15][16][17] |

| CD4+ Th2 Cells | H4R | Upregulates IL-31 production | [18] |

| CD8+ T Cells | H2R & H4R | Induces IL-16 release | [21] |

Protection from Oxidative Stress

In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) produce high levels of reactive oxygen species (ROS), which can suppress T cell function and induce apoptosis.[4][22] this compound, by acting on H2 receptors on these myeloid cells, inhibits the NADPH oxidase (NOX2) enzyme, thereby reducing ROS production.[7][23] This protective effect preserves the viability and cytotoxic function of effector T cells, particularly CD8+ T cells with spontaneous reactivity against acute myeloid leukemia (AML) blasts.[24]

Signaling Pathways in T Cells

Effect of this compound on NK Cell Function

NK cells are crucial components of the innate immune system, providing a first line of defense against transformed and virus-infected cells. This compound significantly impacts NK cell activity, primarily by enhancing their cytotoxic potential and protecting them from suppressive environments.

Enhancement of NK Cell Cytotoxicity

Histamine has been shown to enhance the cytotoxic activity of NK cells.[4][25][26] This effect is often dependent on the presence of monocytes and is mediated through the H2 receptor.[25][26][27] The combination of this compound and interleukin-2 (B1167480) (IL-2) has a synergistic effect on activating NK cell cytotoxicity.[5][22] This combination therapy has shown promise in clinical trials for acute myeloid leukemia (AML) by promoting the expansion of CD56bright NK cell subpopulations.[28][29]

However, the effect of histamine on NK cell-mediated killing can also be indirect and complex. For instance, histamine can down-regulate the expression of NKG2D ligands (such as MICA and ULBP1) on tumor cells through H1 and H2 receptor signaling, which could potentially reduce their susceptibility to NK cell attack.[30][31][32]

Protection from Oxidative Stress

Similar to its effect on T cells, a primary mechanism by which this compound enhances NK cell function is by mitigating oxidative stress.[4] It inhibits the production of ROS by myeloid cells, which are known to suppress NK cell activity and induce their apoptosis.[5][6] This protection allows for more effective cytokine-mediated activation of NK cells.[5]

NK Cell Chemotaxis and Cytokine Production

The H4 receptor is expressed on NK cells and its stimulation induces their chemotaxis.[33][34] This suggests a role for histamine in recruiting NK cells to sites of inflammation. Stimulation of the H4 receptor on human NK cells has also been shown to upregulate the production of the chemokines CCL3 and CCL4.[33]

Table 2: Effects of Histamine on NK Cell Function

| Function | Histamine Receptor | Effect | Concentration/Conditions | Reference |

| Cytotoxicity | H2R | Enhancement (in the presence of monocytes) | 10⁻³ to 10⁻⁷ M | [25][26][27] |

| Cytotoxicity | H1R & H2R (on tumor cells) | Reduced susceptibility of tumor cells to NK killing due to NKG2D ligand downregulation | Dose- and time-dependent | [30][31][32] |

| Chemotaxis | H4R | Induction of NK cell migration | ED₅₀ = 5 nM | [34] |

| Chemokine Production | H4R | Upregulation of CCL3 and CCL4 | - | [33] |

Signaling Pathways in NK Cells

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on T cell and NK cell function.

T Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of T cells in response to a stimulus.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

T cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

-

This compound (stock solution)

-

[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

-

96-well round-bottom plates

-

Cell harvester and scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE dilution)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T cells, use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Resuspend cells in complete RPMI-1640 medium.

-

Plate cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Stimulate the cells with a mitogen (e.g., PHA at 1 µg/mL) or a specific antigen. Include an unstimulated control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

-

For CFSE dilution: Stain cells with CFSE prior to plating. After incubation, harvest the cells, stain with T cell surface markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.

NK Cell Cytotoxicity Assay

Objective: To measure the ability of NK cells to lyse target cells in the presence of this compound.

Materials:

-